molecular formula C7H6FI B1334400 3-Fluoro-2-iodotoluene CAS No. 883502-14-5

3-Fluoro-2-iodotoluene

Cat. No. B1334400
Key on ui cas rn: 883502-14-5
M. Wt: 236.02 g/mol
InChI Key: WXHRYDHCFKJKKO-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A 5 L round bottom flask equipped with adapter, thermocouple and stir bar was charged with DMA (2.4 L) and degassed under vacuum and purged with N2 three times. Tetrakis was added to the mixture (35 g, 30.3 mmol) and the mixture was degassed under vacuum and purged with N2 three times. The reaction was heated to 80° C. for 30 min. 3-Fluoro-2-iodotoluene (230 g, 974 mmol) and zinc cyanide (68.7 g, 585 mmol) were added and the mixture was degassed under vacuum and purged with N2 three times. The mixture was heated to 80° C. for 16 hrs and allowed to cool to RT. The solution was added to 2.0 L aqueous solution of 1N NH4OH, which was then extracted three times with 1.5 L EtOAc, washed with 2 L brine, dried over Na2SO4, filtered, concentrated and purified by silica chromatography (PE/EA=10:1) to give the title compound.
Quantity
230 g
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
68.7 g
Type
catalyst
Reaction Step One
Name
Quantity
2.4 L
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](I)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.C[C:11]([N:13](C)C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C-]#N.[Zn+2].[C-]#N>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:11]#[N:13] |f:3.4.5,^1:19,21,40,59|

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)C)I
Name
zinc cyanide
Quantity
68.7 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
2.4 L
Type
reactant
Smiles
CC(=O)N(C)C
Step Three
Name
mixture
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
thermocouple and stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L round bottom flask equipped with adapter
CUSTOM
Type
CUSTOM
Details
degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
CUSTOM
Type
CUSTOM
Details
the mixture was degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
CUSTOM
Type
CUSTOM
Details
the mixture was degassed under vacuum
CUSTOM
Type
CUSTOM
Details
purged with N2 three times
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C. for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
ADDITION
Type
ADDITION
Details
The solution was added to 2.0 L aqueous solution of 1N NH4OH, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted three times with 1.5 L EtOAc
WASH
Type
WASH
Details
washed with 2 L brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography (PE/EA=10:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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